Cantharidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN CONCN SULFURIC ACID, ACETIC ACID

SLIGHTLY SOL IN BENZENE, ALCOHOL

In water, 31 mg/l @ 20 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Wart Removal

Cantharidin exhibits promising results in treating warts, particularly common warts (verruca vulgaris) and plantar warts (verruca plantaris). It works by causing a blister to form under the wart, which lifts and separates the wart tissue from healthy skin. Studies have shown clearance rates ranging from 72% to 86% for plantar warts treated with cantharidin compared to cryotherapy and laser therapy [, ].

However, some research suggests cantharidin may be less effective than other methods and can cause more pain and blistering [].

Molluscum Contagiosum Treatment

Molluscum contagiosum is a viral skin infection causing raised, pearly bumps. Research indicates cantharidin can be a viable treatment option for this condition. A clinical trial showed a clearance rate of 42% when cantharidin was applied with occlusion (covered with a dressing) compared to 11% with placebo [].

While effective, cantharidin treatment can cause blistering and requires multiple applications [].

Other Investigative Areas

Scientific research on cantharidin extends beyond wart and molluscum treatment. Studies are investigating its potential use for:

- Acquired perforating dermatosis: A rare skin condition causing blister formation

- Acute herpes zoster: Shingles, a viral infection causing a painful rash

- Leishmaniasis: A parasitic disease causing skin sores

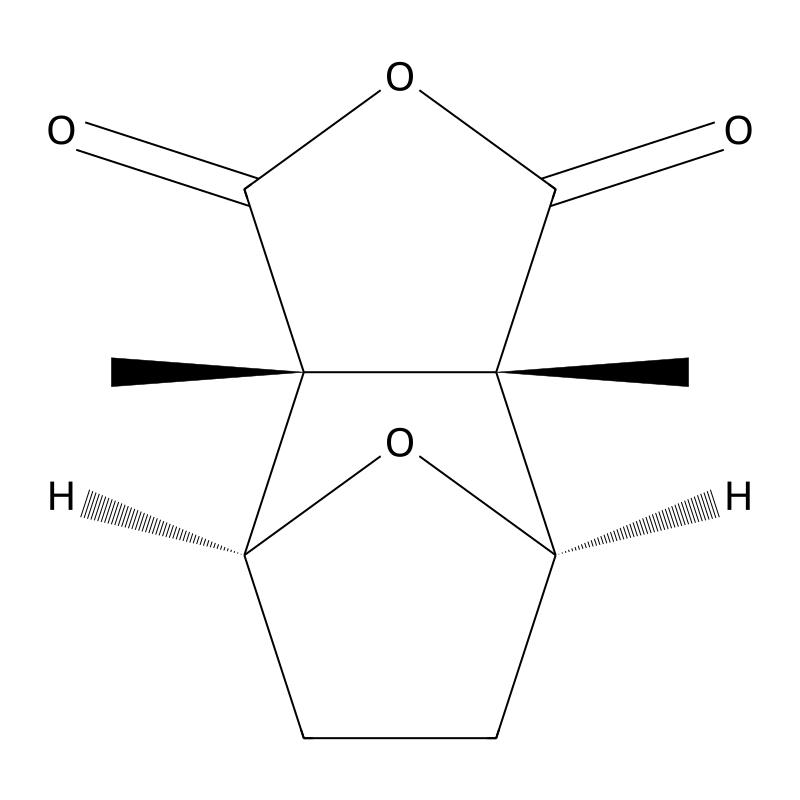

Cantharidin is a naturally occurring compound produced by various species of blister beetles, primarily from the family Meloidae. It is a colorless, odorless, and highly toxic terpenoid that exhibits potent vesicant properties, meaning it can cause blistering of the skin upon contact. Historically, cantharidin has been used in traditional medicine as an aphrodisiac and for its blistering effects, notably in preparations derived from the Spanish fly (Lytta vesicatoria) . Its structure consists of a tricyclic framework with a carboxylic acid anhydride functional group, which contributes to its biological activity .

Cantharidin's mechanism of action involves its interaction with proteins. It binds to the sulfhydryl groups (SH) of cysteine residues in proteins, disrupting their structure and function []. This disrupts cellular processes, leading to cell death and blister formation. The exact mechanism for its specific action in treating molluscum contagiosum is not fully understood [].

Cantharidin is a potent toxin. Ingestion can cause severe burning in the mouth, throat, and gastrointestinal tract, followed by bloody vomiting, diarrhea, and kidney failure. In severe cases, it can be fatal. Skin contact can cause blistering and irritation. Due to its toxicity, cantharidin is only used topically under medical supervision and with strict precautions [].

Safety Data:

- LD50 (oral, rat): 2 mg/kg (LD50 is the dose lethal to 50% of a test population)

Hazards:

Cantharidin's primary applications are in dermatology for the treatment of conditions such as warts and molluscum contagiosum. It is commonly formulated as a topical agent at concentrations typically around 0.7% to 0.9% . Despite its effectiveness, cantharidin's use is limited due to its toxicity; thus, careful handling and application are essential. Additionally, it has been explored for potential use in cancer therapy due to its ability to inhibit protein phosphatases involved in cell cycle regulation .

Research indicates that cantharidin interacts with various cellular pathways primarily through its action as a protein phosphatase inhibitor. It selectively inhibits protein phosphatase 1 and protein phosphatase 2A, which are critical in regulating various cellular processes including apoptosis and cell cycle progression . These interactions suggest that while cantharidin has therapeutic potential, particularly in oncology, further studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural or functional similarities with cantharidin. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Primary Use | Toxicity Level |

|---|---|---|---|

| Norcantharidin | Modified Cantharidin | Anticancer agent | Lower than cantharidin |

| Acylthiourea Derivatives | Synthetic derivatives | Antitumor agents | Variable |

| Cantharidinamides | Amide derivatives | Anticancer research | Lower than cantharidin |

| Anhydride-modified Derivatives | Synthetic modifications | Various therapeutic uses | Generally lower |

Cantharidin's unique profile lies in its potent vesicant properties combined with significant biological activity against certain cancers. While other compounds may exhibit similar effects or lower toxicity levels, none replicate the full spectrum of cantharidin's biological effects .

Cantharidin possesses a distinctive tricyclic anhydride framework that defines its unique molecular architecture [1] [2] [3]. The compound exhibits a rigid tricyclo[5.2.1.0²,⁶]decane skeleton, formally characterized as a tricyclic system with a bridging ether linkage [1]. This structural motif consists of a bicyclic ring system connected through an epoxy bridge, creating the characteristic three-dimensional architecture that underlies its biological activity [4] [5].

The molecular framework incorporates a carboxylic acid anhydride substructure embedded within one of its ring systems, along with a bridging ether functionality in the bicyclic arrangement [1]. This tricyclic anhydride architecture represents a relatively rare structural class among naturally occurring compounds, with the anhydride functionality being particularly significant for its reactivity profile [6]. The rigid nature of the tricyclic system constrains the molecule into a specific three-dimensional conformation, which is critical for its biological interactions and spectroscopic characteristics [7] [8].

The framework demonstrates remarkable structural integrity, with the bridging ether oxygen creating a stable seven-membered ring arrangement when considering the entire tricyclic system [2] [3]. This architectural arrangement contributes to the compound's thermal stability, as evidenced by its relatively high melting point of 212-218°C [1] [9], and influences its spectroscopic properties through conformational rigidity.

International Union of Pure and Applied Chemistry Nomenclature and Stereoisomerism

The complete International Union of Pure and Applied Chemistry nomenclature for cantharidin is (1R,2S,6R,7S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.0²,⁶]decane-3,5-dione [4] [5] [10]. This systematic name precisely describes both the structural framework and the stereochemical configuration of all four chiral centers present in the molecule. The compound possesses four defined stereocenters located at carbon positions 1, 2, 6, and 7, with the absolute configuration designated as 1R,2S,6R,7S [4] [5].

Despite containing four chiral centers, cantharidin is classified as a meso compound due to the presence of an internal plane of symmetry that passes through the midpoints of the C2-C3 and C5-C6 bonds [11]. This symmetry element renders the molecule optically inactive, despite the presence of multiple stereocenters. The meso nature of cantharidin is particularly significant as it means that the naturally occurring compound and synthetic versions produce identical stereochemical outcomes without the need for chiral resolution [11].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where each stereocenter is assigned based on the atomic number priorities of the substituents [12]. The systematic nomenclature also incorporates the tricyclic descriptor [5.2.1.0²,⁶], which indicates the ring connectivity pattern: a five-membered ring, a two-membered bridge, a one-membered bridge, and a zero-atom bridge between positions 2 and 6 [2] [3]. The dioxatricyclo designation specifically identifies the two oxygen atoms incorporated into the ring system, namely the anhydride oxygen and the bridging ether oxygen [4] [10].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, X-Ray Crystallography)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of cantharidin exhibits characteristic signals that confirm its structural identity and stereochemical configuration [7] [13]. In deuterated chloroform at 500 megahertz, the spectrum displays three distinct regions: the dimethyl groups appear as a singlet at δ 1.24 (6H, s, CH₃×2), indicating the equivalence of both methyl substituents due to the molecular symmetry [13]. The bridging methylene protons manifest as a complex multipipticity pattern between δ 1.74-1.81 (4H, m, CH₂×2), reflecting the conformational rigidity of the tricyclic system [7] [13].

The most diagnostic signals appear at δ 4.73 (2H, t, J=3.0, 1.8Hz, OCH×2), corresponding to the bridgehead protons adjacent to the ether oxygen [13]. These protons exhibit characteristic triplet splitting patterns with small coupling constants, consistent with the rigid geometric constraints imposed by the tricyclic framework [7]. The chemical shift positions and coupling patterns provide definitive structural confirmation and distinguish cantharidin from related tricyclic compounds.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the anhydride carbonyl carbons in the characteristic downfield region at approximately 180-183 parts per million [7]. The carbon spectrum typically shows symmetry-related signals due to the meso nature of the compound, with equivalent carbon environments producing single resonances rather than doubled signals [14]. The bridgehead carbons bearing the ether oxygens appear in the 80-85 parts per million region, while the methyl carbons resonate around 17-25 parts per million [7] [15].

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of the anhydride functionality through characteristic carbonyl stretching vibrations [6]. Cantharidin exhibits the classic double carbonyl stretch pattern typical of cyclic anhydrides, with symmetric C=O stretching occurring at 1850-1870 wavenumbers and asymmetric C=O stretching at 1770-1800 wavenumbers [6]. The intensity pattern shows the lower-frequency asymmetric stretch being more intense than the higher-frequency symmetric stretch, confirming the cyclic nature of the anhydride [6].

The infrared spectrum also displays C-O-C stretching vibrations in the 1000-1300 wavenumber region, characteristic of the ether linkage in the tricyclic system [16]. Additional bands corresponding to C-H stretching of the methyl and methylene groups appear in the 2800-3000 wavenumber region [17]. The absence of broad O-H stretching bands confirms the anhydride structure rather than the corresponding dicarboxylic acid form [6] [16].

X-Ray Crystallography

X-ray crystallographic analysis provides definitive three-dimensional structural determination and confirms the absolute stereochemical configuration [18] [19]. Crystal structure determinations of cantharidin and related protein-bound complexes have been reported with high resolution, typically achieving resolutions of 1.25-2.37 Angstroms [18] [19]. These studies confirm the tricyclic anhydride framework and validate the (1R,2S,6R,7S) absolute configuration determined by other methods.

Crystallographic parameters typically show cantharidin crystallizing in common space groups with standard unit cell dimensions [20]. The crystal structures reveal intermolecular interactions including hydrogen bonding patterns and van der Waals contacts that stabilize the crystal lattice [20]. The rigid tricyclic framework is clearly defined in the electron density maps, with all bond lengths and angles consistent with theoretical predictions [18] [19].

Comparative Analysis of Synthetic versus Natural Stereoconfigurations

The stereochemical configuration of synthetic cantharidin matches identically with that of the naturally occurring compound, both exhibiting the (1R,2S,6R,7S) absolute configuration [21] [15]. This remarkable consistency arises from the inherent stereochemical preferences of the Diels-Alder reaction used in synthetic approaches, which naturally produces the desired stereochemical outcome without requiring additional chiral induction [21] [22].

Synthetic routes to cantharidin typically employ high-pressure Diels-Alder cycloaddition reactions between furan derivatives and appropriate dienophiles [21] [1]. These reactions proceed with high stereoselectivity, typically achieving 80-90% yields of the desired stereoisomer [13] [21]. The stereochemical outcome is controlled by the concerted nature of the Diels-Alder mechanism, which enforces specific geometric relationships between the reacting partners [22].

The meso nature of cantharidin significantly simplifies the synthetic challenge, as there is no requirement for chiral auxiliaries or asymmetric induction to achieve the correct absolute configuration [11]. Both natural and synthetic cantharidin are optically inactive due to the internal plane of symmetry, meaning that physical properties such as melting point, spectroscopic characteristics, and biological activity are identical regardless of the source [11] [9].

Comparative spectroscopic analysis demonstrates that synthetic and natural cantharidin are indistinguishable by Nuclear Magnetic Resonance, infrared spectroscopy, and mass spectrometry [13] [10]. The identical stereochemical configurations result in superimposable three-dimensional structures, leading to identical molecular recognition properties and biological activities [15]. This stereoconfigurations equivalence has been crucial for pharmaceutical applications, where synthetic cantharidin can be used interchangeably with naturally derived material.

Traditional Diels-Alder Approaches and Limitations

The Diels-Alder cycloaddition reaction has served as the cornerstone methodology for cantharidin synthesis since the early synthetic efforts [1] [2]. This approach exploits the fundamental reactivity of conjugated dienes with electron-deficient dienophiles to construct the characteristic bicyclic framework of cantharidin [3].

The prototypical synthetic route involves the reaction between furan as the diene component and maleic anhydride as the dienophile [1] [4]. This transformation proceeds through a concerted [4+2] cycloaddition mechanism, generating the oxabicyclo[2.2.1]heptane core structure that defines the cantharidin scaffold [5] [6]. The reaction typically requires elevated temperatures ranging from 100-200 degrees Celsius and extended reaction times of 6-24 hours [7].

Historical Development and Yield Performance

The first successful total synthesis was achieved by Gilbert Stork in 1951, employing an eleven-step synthetic sequence that ultimately delivered cantharidin in modest yields [8] [9]. This pioneering work was subsequently improved by Günther Otto Schenck in 1953, who reduced the synthetic complexity to six steps while maintaining comparable yields [9] [6]. The Schenk synthesis utilized 1,4-butadiene and 3,4-dimethyl maleic anhydride as starting materials, proceeding through a classical seven-step reaction sequence [9].

A significant advancement came in 1976 with William G. Dauben's high-pressure methodology [9] [6]. This approach employed the reaction of furan with 2,5-dihydrothiophene-3,4-dicarboxylic anhydride under extreme pressure conditions (15 kilobar) at room temperature for six hours, followed by Raney nickel desulfurization to yield cantharidin [10] [7]. This method achieved substantially improved yields of 70-85 percent compared to earlier approaches [7].

Mechanistic Limitations and Thermodynamic Challenges

Traditional Diels-Alder approaches face several fundamental limitations that restrict their industrial applicability [6] [11]. The primary challenge stems from the thermodynamic instability of cantharidin under typical reaction conditions. When subjected to elevated temperatures, cantharidin readily undergoes spontaneous retro-Diels-Alder fragmentation, regenerating the starting diene and dienophile components [6] [11]. This cycloreversion process represents a significant competing pathway that limits achievable yields and complicates product isolation.

The electronic properties of furan as a diene also contribute to reaction challenges [12]. Furan exhibits reduced reactivity compared to conventional dienes due to its aromatic character, requiring harsh reaction conditions to achieve reasonable conversion rates [12]. Additionally, the regioselectivity of the cycloaddition can be problematic, often generating mixtures of regioisomers that complicate purification procedures [3].

Substrate Scope and Functional Group Tolerance

Traditional Diels-Alder methodologies demonstrate limited tolerance for functional group diversity [13] [14]. The harsh reaction conditions typically employed (high temperatures, extended reaction times) preclude the incorporation of thermally sensitive substituents [7]. This limitation significantly restricts the accessibility of functionalized cantharidin derivatives, which are of considerable interest for structure-activity relationship studies [15] [14].

Industrial Implementation Barriers

From an industrial perspective, traditional Diels-Alder approaches present several implementation challenges [7] [16]. The requirement for high-pressure equipment (15 kilobar for optimal yields) necessitates specialized reactor designs and safety protocols that substantially increase capital investment requirements [7] [9]. Additionally, the extended reaction times and elevated temperatures result in high energy consumption, further compromising the economic viability of large-scale production [7].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methodologies represents a sophisticated approach to cantharidin synthesis that addresses both stereochemical control and reaction efficiency challenges [17] [18]. These strategies leverage the power of chiral catalysts to induce enantioselectivity while potentially improving reaction rates and yields under milder conditions.

Enantioselective Diels-Alder Catalysis

Modern asymmetric synthesis approaches employ chiral Lewis acid catalysts to promote enantioselective Diels-Alder reactions [19] [18]. These catalytic systems typically utilize transition metal complexes bearing chiral ligands such as bis(oxazoline) derivatives, BINAP, or N-heterocyclic carbenes [18]. The catalyst coordinates to the dienophile component, simultaneously activating it toward cycloaddition while providing a chiral environment that influences the stereochemical outcome [19].

Research by Corey and coworkers demonstrated the application of chiral oxazaborolidine catalysts for asymmetric Diels-Alder reactions relevant to cantharidin synthesis [19]. These boron-based Lewis acids effectively catalyze cycloadditions between furan derivatives and activated dienophiles, achieving enantiomeric excesses exceeding 90 percent under optimized conditions [19].

Organocatalytic Approaches

The emergence of organocatalysis has provided metal-free alternatives for asymmetric cantharidin synthesis [20] [18]. Chiral Brønsted acid catalysts, particularly phosphoric acid derivatives and thiourea-based systems, have shown promise for activating dienophiles while inducing stereoselectivity [20] [19]. These catalysts operate through hydrogen bonding interactions that both lower the activation barrier and create a chiral environment around the reactive center [20].

MacMillan's group has pioneered the use of iminium catalysis for asymmetric Diels-Alder reactions [20]. In this approach, chiral secondary amines form transient iminium ions with α,β-unsaturated aldehydes, creating highly reactive dienophile equivalents that undergo facile cycloaddition with excellent stereochemical control [20].

Biocatalytic Methodologies

Enzymatic catalysis represents an emerging frontier in asymmetric cantharidin synthesis [18]. Diels-Alderase enzymes, though rare in nature, have been engineered through directed evolution techniques to catalyze stereoselective cycloaddition reactions [18]. These biocatalysts operate under mild aqueous conditions and can achieve exceptional enantioselectivities, though their substrate scope remains limited [18].

Computational Design and Catalyst Optimization

Modern asymmetric synthesis development increasingly relies on computational chemistry to design and optimize catalytic systems [20] [18]. Density functional theory calculations enable prediction of stereochemical outcomes and identification of optimal catalyst structures before experimental validation [20]. This approach has accelerated the discovery of new catalytic systems for challenging transformations like cantharidin synthesis.

Challenges in Asymmetric Synthesis

Despite significant advances, asymmetric synthesis strategies face several challenges for cantharidin production [18]. Catalyst loading requirements can be substantial (5-20 mol percent), increasing costs for large-scale applications [7]. Additionally, catalyst recycling and product purification can be complex, particularly when removing metal-based catalysts from the final product [18] [7].

Substrate compatibility remains another limitation, as many asymmetric catalysts exhibit narrow substrate scope [18]. The specific electronic and steric requirements for effective catalysis may not accommodate the diverse range of substrates needed for comprehensive cantharidin derivative synthesis [7].

Ionic Liquid-Mediated Reaction Optimization

Ionic liquids have emerged as transformative reaction media for cantharidin synthesis, offering unique combinations of enhanced reactivity, improved yields, and environmental sustainability [21] [22] [7]. These neoteric solvents provide distinctive physicochemical properties that address many limitations of traditional organic solvents in Diels-Alder chemistry.

Ionic Liquid Selection and Properties

The most effective ionic liquid for cantharidin synthesis has been identified as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) [23] [7]. This ionic liquid demonstrates optimal performance characteristics, including appropriate viscosity, thermal stability, and chemical compatibility with the reaction components [7]. Under optimized conditions, this system achieves sulfur-containing dehydrocantharidin yields ranging from 76 to 96 percent [7] [24].

Systematic studies have revealed that ionic liquid structure significantly influences reaction outcomes [21] [22]. Imidazolium-based ionic liquids generally outperform pyrrolidinium and pyridinium analogues for Diels-Alder reactions [21] [25]. The alkyl chain length on the imidazolium cation also affects performance, with butyl substitution providing optimal balance between reactivity and physical properties [22] [7].

Reaction Mechanism and Catalytic Effects

Ionic liquids function through multiple mechanistic pathways in cantharidin synthesis [21] [22]. Hydrogen bonding interactions between the ionic liquid and dienophile components provide Lewis acid-like activation, lowering the activation barrier for cycloaddition [21] [22]. The bis(trifluoromethylsulfonyl)imide anion demonstrates particularly effective coordination to electron-deficient dienophiles [21] [26].

Research by Karnik and coworkers demonstrated that ionic liquids can serve dual roles as both solvent and catalyst [22]. The 1-butyl-3-methylimidazolium chloride system promoted Diels-Alder reactions between anthrone and maleimides at room temperature without requiring additional base catalysts [22]. This represents a significant advancement over traditional methodologies that typically require elevated temperatures and external catalysts.

Optimized Reaction Conditions

Comprehensive optimization studies have established optimal conditions for ionic liquid-mediated cantharidin synthesis [7]. The preferred reaction temperature is approximately 35 degrees Celsius, which provides excellent balance between reaction rate and product stability [7]. Reaction times of 20 hours ensure complete conversion while minimizing competing side reactions [7].

The ionic liquid to substrate ratio critically influences reaction outcomes [7]. Optimal performance requires approximately 5.75 equivalents of ionic liquid relative to the limiting reagent [22]. Lower ratios result in incomplete conversion, while higher ratios do not provide additional benefits and increase costs [7].

Reaction Recycling and Environmental Benefits

A major advantage of ionic liquid systems is their potential for catalyst recycling [21] [7]. The ionic liquid can be recovered from the reaction mixture through extraction with acetonitrile, which was identified as the most suitable extraction solvent [7]. The recovered ionic liquid maintains catalytic activity for up to four cycles without significant performance degradation [22].

This recycling capability addresses environmental concerns associated with traditional organic solvents [21]. Ionic liquids exhibit negligible vapor pressure under reaction conditions, eliminating atmospheric emissions [21] [27]. Additionally, their thermal stability enables recovery and reuse, reducing waste generation [21].

Scope and Limitations

Ionic liquid-mediated synthesis demonstrates broad scope for cantharidin derivatives [22] [7]. Various maleimide substrates undergo efficient cycloaddition, enabling access to diverse structural analogues [22]. Electron-withdrawing substituents on the dienophile enhance reactivity, consistent with normal-demand Diels-Alder mechanisms [22].

However, cost considerations represent a significant limitation for industrial implementation [7]. High-quality ionic liquids remain expensive compared to conventional solvents, although recycling capabilities partially offset this disadvantage [21] [7]. Additionally, substrate scope is somewhat limited compared to traditional methods, restricting the range of accessible derivatives [7].

Industrial-Scale Production Challenges and Yield Enhancement

The translation of laboratory-scale cantharidin synthesis to industrial production presents multifaceted challenges spanning economic, technical, and regulatory domains [7] [16]. These challenges fundamentally stem from the inherent complexity of the molecule and the specialized conditions required for efficient synthesis.

Economic and Market Analysis

The global cantharidin market demonstrates substantial growth potential, with valuations ranging from USD 76-250 million in 2024 and projections reaching USD 120-400 million by 2033 [28] [29] [30]. This represents a compound annual growth rate (CAGR) of 6.5-10.64 percent, driven primarily by pharmaceutical applications and agricultural demand [28] [30].

However, production costs remain prohibitively high for many applications [7] [31]. Traditional synthesis methods achieve yields of only 10-60 percent, while more advanced ionic liquid approaches can reach 76-96 percent under optimized conditions [7]. The substantial difference in yields directly translates to manufacturing cost disparities that influence market viability [7].

Raw Material and Supply Chain Challenges

Raw material costs constitute a major barrier to industrial-scale production [7] [16]. High-purity ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate can cost significantly more than conventional organic solvents [7]. Additionally, specialized reagents like 2,5-dihydrothiophene-3,4-dicarboxylic anhydride require custom synthesis, further increasing material costs [7].

Supply chain reliability presents additional challenges, particularly for specialized chemical intermediates [16]. Many key reagents are produced by limited suppliers, creating potential bottlenecks that could disrupt large-scale manufacturing operations [16]. This constraint necessitates development of alternative synthetic routes or establishment of dedicated intermediate production capacity [7].

Technical Scale-Up Limitations

Pressure requirements represent a significant technical barrier for industrial implementation [7] [9]. The most efficient synthetic methods require pressures up to 15 kilobar, necessitating specialized high-pressure reactor systems [9]. These reactors require substantial capital investment and ongoing maintenance, significantly increasing production costs [7].

Heat management during scale-up poses additional challenges [7]. Diels-Alder reactions are typically exothermic, and inadequate heat removal can lead to runaway reactions or product decomposition [7]. Industrial reactors must incorporate sophisticated temperature control systems to maintain optimal reaction conditions throughout the batch [7].

Purification and Quality Control

Product purification at industrial scale requires advanced chromatographic techniques to separate cantharidin from structural isomers and reaction byproducts [32] [33]. High-performance liquid chromatography (HPLC) systems capable of handling large volumes are essential for achieving pharmaceutical-grade purity [32]. The required purity specifications typically demand 97-99 percent w/w assay with exo-endo ratios of 85:15 to 99:1 [33].

Analytical method development for quality control represents another complexity [32]. Multiple analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are required to fully characterize the product and detect impurities [32] [33].

Safety and Regulatory Compliance

Cantharidin toxicity necessitates implementation of comprehensive safety protocols throughout the manufacturing process [34] [35]. Exposure limits are extremely low due to the compound's vesicant properties, requiring specialized personal protective equipment and engineering controls [34]. Waste disposal procedures must comply with strict environmental regulations, adding to operational costs [7].

Regulatory approval for pharmaceutical applications requires extensive documentation of manufacturing processes and quality control procedures [16]. Good Manufacturing Practice (GMP) compliance adds significant complexity and cost to industrial operations [32] [33].

Yield Enhancement Strategies

Several approaches have been developed to address yield limitations in industrial production [7] [36]. Process optimization through statistical design of experiments enables identification of optimal reaction conditions that maximize yield while minimizing side reactions [7]. Continuous flow processing offers potential advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and reduced residence times [36].

Catalyst development represents another avenue for yield improvement [18] [36]. Heterogeneous catalysts that can be easily separated and recycled offer advantages for large-scale processing [18]. Immobilized ionic liquids combine the catalytic benefits of ionic liquid systems with simplified product separation [21].

Alternative synthetic strategies continue to be explored to circumvent traditional limitations [36] [37]. Palladium-catalyzed carbonylation approaches offer potential for improved efficiency under milder conditions [38] [39]. Additionally, biotechnological approaches using engineered microorganisms could potentially provide more sustainable production routes, though these remain in early research stages [18].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes @ 84 °C

Heavy Atom Count

Decomposition

Appearance

Melting Point

218 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPTL USE: CANTHARIDIN AS ANTICANCER AGENTS.

EXPTL USE: APPLICATION OF MYLABRIS CANTHARIDIN IS AN ACTIVE COMPONENT OF MYLABRIS IN CANCER TREATMENT.

EXPTL USE: IN MICE INOCULATED WITH 2 MILLION CELLS OF ASCITES HEPATOMA, ADMIN OF CANTHARIDIN (1.25 MG/KG/DAY FOR 7 DAYS, IP) PROLONGED SURVIVAL PERIOD BY 20.8-61.5%. CANTHARIDIN HAD NO THERAPEUTIC ACTION ON SARCOMA 180 IN MICE OR WALKER TUMOR IN RATS.

For more Therapeutic Uses (Complete) data for CANTHARIDINE (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

BILE, KIDNEY, LIVER, STOMACH & TUMOR CELLS OF ASCITES HEPATOMA-BEARING MICE EXHIBITED A HIGH LEVEL OF RADIOACTIVITY AFTER ORAL OR IP INJECTION OF (3)H-LABELED CANTHARIDIN. DISTRIBUTION SUGGESTS IT HAS AFFINITY TO LIVER & TUMOR TISSUES.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

CANTHARIDIN IS ANHYDRIDE OF ... CANTHARIDIC ACID, WHICH FORMS BIOLOGICALLY ACTIVE SOL SALTS WITH ALKALI.

Cantharis vesicatoria. Habitat: southern and central Europe, mainly upon Oleaceae and Caprifoliaceae. Constituents: 0.6-1% cantharidin, 10-15% fat, resinous substances, acetic and uric acids. /Cantharides/

Active principle of cantharides and other insects in notorious "Spanish Fly" aphrodisiac.

Analytic Laboratory Methods

Clinical Laboratory Methods

EXPTL ANIMALS GIVEN CANTHARIDIN OF DRIED PREPN OF BLISTER BEETLES TO SIMULATE NATURALLY OCCURRING TOXICOSIS. SENSITIVE HPLC METHOD DEVELOPED TO DETECT TOXIN IN EXTRACTS OF INGESTA, FLUIDS & TISSUES FROM SEVERELY POISONED ANIMALS.

ANALYSIS OF URINE AND STOMACH CONTENTS OF CATTLE BY GC/MS.

METHOD FOR CANTHARIDIN USING HPLC WAS APPLIED TO FIELD SPECIMENS FROM HORSES & SHEEP WITH BLISTER BEETLE POISONING. STOMACH CONTENT & URINE WERE ANALYZED.

For more Clinical Laboratory Methods (Complete) data for CANTHARIDINE (6 total), please visit the HSDB record page.

Interactions

Dates

2: Lü S, Jiang M, Huo T, Li X, Zhang Y. 3-hydroxy-3-methyl glutaryl coenzyme A reductase: an essential actor in the biosynthesis of cantharidin in the blister beetle Epicauta chinensis Laporte. Insect Mol Biol. 2016 Feb;25(1):58-71. doi: 10.1111/imb.12198. Epub 2015 Nov 14. PubMed PMID: 26566751.

3: Zhou CJ, Qiao LM, Zhao LH, Li ZY. Evaluation of the impact of cantharidin on rat CYP enzymes by using a cocktail of probe drugs. Fitoterapia. 2015 Dec;107:49-53. doi: 10.1016/j.fitote.2015.10.008. Epub 2015 Oct 22. PubMed PMID: 26498206.

4: Chattopadhyay D, Swingle MR, Salter EA, Wood E, D'Arcy B, Zivanov C, Abney K, Musiyenko A, Rusin SF, Kettenbach A, Yet L, Schroeder CE, Golden JE, Dunham WH, Gingras AC, Banerjee S, Forbes D, Wierzbicki A, Honkanen RE. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C. Biochem Pharmacol. 2016 Jun 1;109:14-26. doi: 10.1016/j.bcp.2016.03.011. Epub 2016 Mar 23. PubMed PMID: 27002182; PubMed Central PMCID: PMC4853234.

5: Hsia TC, Lin JH, Hsu SC, Tang NY, Lu HF, Wu SH, Lin JG, Chung JG. Cantharidin induces DNA damage and inhibits DNA repair-associated protein levels in NCI-H460 human lung cancer cells. Environ Toxicol. 2015 Sep;30(10):1135-43. doi: 10.1002/tox.21986. Epub 2014 Mar 17. PubMed PMID: 24639390.

6: Le AP, Zhang LL, Liu W, Shi YF. Cantharidin inhibits cell proliferation and induces apoptosis through G2/M phase cell cycle arrest in hepatocellular carcinoma stem cells. Oncol Rep. 2016 May;35(5):2970-6. doi: 10.3892/or.2016.4684. Epub 2016 Mar 17. PubMed PMID: 26986084.

7: Simpson KM, Streeter RN, De Souza P, Genova SG, Morgan SE. Cantharidin toxicosis in 2 alpacas. Can Vet J. 2013 May;54(5):456-62. PubMed PMID: 24155427; PubMed Central PMCID: PMC3624911.

8: Huang Y, Wang Z, Zha S, Wang Y, Jiang W, Liao Y, Song Z, Qi Z, Yin Y. De Novo Transcriptome and Expression Profile Analysis to Reveal Genes and Pathways Potentially Involved in Cantharidin Biosynthesis in the Blister Beetle Mylabris cichorii. PLoS One. 2016 Jan 11;11(1):e0146953. doi: 10.1371/journal.pone.0146953. eCollection 2016. PubMed PMID: 26752526; PubMed Central PMCID: PMC4709229.

9: Wang WJ, Wu MY, Shen M, Zhi Q, Liu ZY, Gong FR, Tao M, Li W. Cantharidin and norcantharidin impair stemness of pancreatic cancer cells by repressing the β-catenin pathway and strengthen the cytotoxicity of gemcitabine and erlotinib. Int J Oncol. 2015 Nov;47(5):1912-22. doi: 10.3892/ijo.2015.3156. Epub 2015 Sep 11. PubMed PMID: 26398277.

10: Wu ZW, Yang XQ, Zhang YL. The Toxicology and Biochemical Characterization of Cantharidin on Cydia pomonella. J Econ Entomol. 2015 Feb;108(1):237-44. doi: 10.1093/jee/tou031. Epub 2015 Jan 8. PubMed PMID: 26470125.

11: Kuo JH, Shih TY, Lin JP, Lai KC, Lin ML, Yang MD, Chung JG. Cantharidin induces DNA damage and inhibits DNA repair-associated protein expressions in TSGH8301 human bladder cancer cell. Anticancer Res. 2015 Feb;35(2):795-804. PubMed PMID: 25667459.

12: Yang XQ, Zhang YL. Characterization of glutathione S-transferases from Sus scrofa, Cydia pomonella and Triticum aestivum: their responses to cantharidin. Enzyme Microb Technol. 2015 Feb;69:1-9. doi: 10.1016/j.enzmictec.2014.11.003. Epub 2014 Nov 24. PubMed PMID: 25640718.

13: Su CC, Liu SH, Lee KI, Huang KT, Lu TH, Fang KM, Wu CC, Yen CC, Lai CH, Su YC, Huang CF. Cantharidin Induces Apoptosis Through the Calcium/PKC-Regulated Endoplasmic Reticulum Stress Pathway in Human Bladder Cancer Cells. Am J Chin Med. 2015;43(3):581-600. doi: 10.1142/S0192415X15500366. PubMed PMID: 25967669.

14: Wu W, Su M, Li T, Wu K, Wu X, Tang Z. Cantharidin-induced liver injuries in mice and the protective effect of vitamin C supplementation. Int Immunopharmacol. 2015 Sep;28(1):182-7. doi: 10.1016/j.intimp.2015.06.003. Epub 2015 Jun 10. PubMed PMID: 26071218.

15: Tian X, Zeng G, Li X, Wu Z, Wang L. Cantharidin inhibits cell proliferation and promotes apoptosis in tongue squamous cell carcinoma through suppression of miR-214 and regulation of p53 and Bcl-2/Bax. Oncol Rep. 2015 Jun;33(6):3061-8. doi: 10.3892/or.2015.3942. Epub 2015 Apr 28. PubMed PMID: 25962755.

16: Huang Z, Zhang Y. Chronic Sublethal Effects of Cantharidin on the Diamondback Moth Plutella xylostella (Lepidoptera: Plutellidae). Toxins (Basel). 2015 May 29;7(6):1962-78. doi: 10.3390/toxins7061962. PubMed PMID: 26035491; PubMed Central PMCID: PMC4488684.

17: Li CC, Yu FS, Fan MJ, Chen YY, Lien JC, Chou YC, Lu HF, Tang NY, Peng SF, Huang WW, Chung JG. Anticancer effects of cantharidin in A431 human skin cancer (Epidermoid carcinoma) cells in vitro and in vivo. Environ Toxicol. 2017 Mar;32(3):723-738. doi: 10.1002/tox.22273. Epub 2016 Apr 25. PubMed PMID: 27113412.

18: Bajsa J, Pan Z, Duke SO. Cantharidin, a protein phosphatase inhibitor, strongly upregulates detoxification enzymes in the Arabidopsis proteome. J Plant Physiol. 2015 Jan 15;173:33-40. doi: 10.1016/j.jplph.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25462076.

19: Sun X, Cai X, Yang J, Chen J, Guo C, Cao P. Cantharidin Overcomes Imatinib Resistance by Depleting BCR-ABL in Chronic Myeloid Leukemia. Mol Cells. 2016 Dec;39(12):869-876. doi: 10.14348/molcells.2016.0023. Epub 2016 Dec 13. PubMed PMID: 27989101; PubMed Central PMCID: PMC5223104.

20: Huang Z, Wang Y, Zhang Y. Lethal and Sublethal Effects of Cantharidin on Development and Reproduction of Plutella xylostella (Lepidoptera: Plutellidae). J Econ Entomol. 2015 Jun;108(3):1054-64. doi: 10.1093/jee/tov057. Epub 2015 Mar 31. PubMed PMID: 26470229.